Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate
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Overview
Description
Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate is an organic compound with the molecular formula C12H13BrO2 It is a cyclobutane derivative where a methyl ester group is attached to the carboxylate carbon, and a bromophenyl group is attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzyl bromide and cyclobutanone.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a nucleophilic substitution reaction. Cyclobutanone reacts with 3-bromobenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) to form 1-(3-bromophenyl)cyclobutanone.
Esterification: The intermediate 1-(3-bromophenyl)cyclobutanone is then subjected to esterification using methanol (CH3OH) and a catalytic amount of sulfuric acid (H2SO4) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as recrystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The cyclobutane ring can be oxidized to form cyclobutanone derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Major Products
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of cyclobutanone derivatives.
Scientific Research Applications
Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release the active carboxylate form. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(4-bromophenyl)cyclobutane-1-carboxylate: Similar structure but with the bromine atom at the para position.
Methyl 1-(3-chlorophenyl)cyclobutane-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate: Similar structure but with a cyclopropane ring instead of cyclobutane.
Uniqueness
Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate is unique due to the presence of the bromine atom at the meta position on the phenyl ring and the cyclobutane ring structure. This combination imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c1-15-11(14)12(6-3-7-12)9-4-2-5-10(13)8-9/h2,4-5,8H,3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJJFPCPCIAIRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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